molecular formula C13H16ClNO4S B14907381 ((4-Chloro-2,5-dimethylphenyl)sulfonyl)-l-proline

((4-Chloro-2,5-dimethylphenyl)sulfonyl)-l-proline

Cat. No.: B14907381
M. Wt: 317.79 g/mol
InChI Key: YNUNTLUMSYLXOL-NSHDSACASA-N
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Description

((4-Chloro-2,5-dimethylphenyl)sulfonyl)-l-proline is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonyl group attached to a proline ring, with a 4-chloro-2,5-dimethylphenyl substituent. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Chloro-2,5-dimethylphenyl)sulfonyl)-l-proline typically involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with l-proline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

((4-Chloro-2,5-dimethylphenyl)sulfonyl)-l-proline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted proline derivatives.

Scientific Research Applications

((4-Chloro-2,5-dimethylphenyl)sulfonyl)-l-proline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((4-Chloro-2,5-dimethylphenyl)sulfonyl)-l-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. The proline ring provides structural rigidity, enhancing the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • ((4-Chloro-2,5-dimethylphenyl)sulfonyl)-2,6-dimethylmorpholine
  • ((4-Chloro-2,5-dimethylphenyl)sulfonyl)-3-nitrobenzoic acid
  • ((4-Chloro-2,5-dimethylphenyl)sulfonyl)-thiomorpholine

Uniqueness

((4-Chloro-2,5-dimethylphenyl)sulfonyl)-l-proline stands out due to its unique combination of a sulfonyl group and a proline ring, which imparts distinct chemical reactivity and biological activity. Its structural features allow it to participate in a variety of chemical reactions and interact with specific molecular targets, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C13H16ClNO4S

Molecular Weight

317.79 g/mol

IUPAC Name

(2S)-1-(4-chloro-2,5-dimethylphenyl)sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H16ClNO4S/c1-8-7-12(9(2)6-10(8)14)20(18,19)15-5-3-4-11(15)13(16)17/h6-7,11H,3-5H2,1-2H3,(H,16,17)/t11-/m0/s1

InChI Key

YNUNTLUMSYLXOL-NSHDSACASA-N

Isomeric SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCC[C@H]2C(=O)O

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCCC2C(=O)O

Origin of Product

United States

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